molecular formula C16H16BrNO5S B261641 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide

Cat. No. B261641
M. Wt: 414.3 g/mol
InChI Key: DNSQINXBUAGFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. BDMC is a sulfonamide derivative that has shown promise in the treatment of various diseases, including cancer and inflammation. In

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a process that leads to programmed cell death. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, a pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell survival. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has also been investigated for its potential as an antibacterial agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide in lab experiments is that it has been optimized for high yield and purity, making it suitable for use in scientific research. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in different types of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide research. One area of focus could be on further elucidating the mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, this compound could be investigated for its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. This compound could also be studied in combination with other therapeutic agents to determine its potential as a synergistic therapy. Overall, the potential applications of this compound in scientific research are vast, and further investigation is warranted.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide involves a multi-step process that begins with the reaction of 5-hydroxymethyl-1,3-benzodioxole with 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride. This reaction produces the intermediate compound, which is then reacted with ammonia to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its potential as an antibacterial agent.

properties

Molecular Formula

C16H16BrNO5S

Molecular Weight

414.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide

InChI

InChI=1S/C16H16BrNO5S/c1-10-5-12(17)14(21-2)7-16(10)24(19,20)18-8-11-3-4-13-15(6-11)23-9-22-13/h3-7,18H,8-9H2,1-2H3

InChI Key

DNSQINXBUAGFCB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br

Origin of Product

United States

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